5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Overview
Description
5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a complex organic compound with a unique spiro structure Spiro compounds are characterized by a shared single atom, often a carbon, connecting two ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available indene and pyridine derivatives.
Key Steps:
Spirocyclic Formation: Through a series of cyclization reactions, the spiro ring is formed.
Nitro Group Introduction: Nitration of the intermediate compound using concentrated nitric acid.
Silicon Group Addition: Introduction of the trimethylsilyl group via silylation reactions, often using reagents like trimethylsilyl chloride.
Reaction Conditions: The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods:
Scale-Up Reactions: Optimization of laboratory-scale procedures for industrial production often involves using continuous flow reactors.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: Reductive conditions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium catalyst or chemical reducers like iron powder in acidic medium.
Substitution: Nucleophiles such as hydroxide, cyanide, or methoxide under basic conditions.
Major Products Formed:
Amines: From reduction reactions.
Hydroxy, cyano, and other substituted products: From nucleophilic substitution reactions.
Oxidized derivatives: From oxidation reactions.
Scientific Research Applications
Chemistry:
Catalysis: Potential use as a ligand in catalytic cycles.
Material Science: Incorporation into polymer backbones to create novel materials with unique properties.
Biology:
Enzyme Inhibition: Potential for acting as an inhibitor in enzyme-catalyzed reactions.
Signal Pathways: Possible modulation of biological pathways through interaction with cellular targets.
Medicine:
Pharmacological Research: Exploration as a potential drug candidate due to the presence of bioactive nitro and spiro groups.
Diagnostics: Use in imaging or as a probe in diagnostic assays.
Industry:
Chemical Synthesis: Utilized as a building block for more complex molecules.
Electronics: Application in organic electronic materials due to its unique electronic properties.
Mechanism of Action
Mechanism: The compound likely interacts with biological molecules through its nitro and spiro functionalities, which can engage in hydrogen bonding, π-π interactions, and covalent bonding with nucleophilic sites.
Molecular Targets and Pathways:
Enzymes: Inhibition through binding to active sites or allosteric sites.
Cellular Pathways: Modulation of signaling pathways by interacting with key proteins or receptors.
Comparison with Similar Compounds
5-nitroindene derivatives: Share the nitroindene core but lack the spiro structure.
Spiropyridine compounds: Contain similar spiro structures but with different substituents.
Trimethylsilyl ethers: Simplified compounds with trimethylsilyl groups without the complex ring systems.
Uniqueness:
Structural Complexity: The spiro connection provides a unique 3D architecture.
Functional Diversity:
This compound's combination of structural features and functional groups makes it a versatile candidate for various scientific and industrial applications.
Properties
IUPAC Name |
5-nitro-1'-(2-trimethylsilylethoxymethyl)spiro[1,3-dihydroindene-2,3'-pyrrolo[2,3-b]pyridine]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4Si/c1-29(2,3)10-9-28-14-23-19-18(5-4-8-22-19)21(20(23)25)12-15-6-7-17(24(26)27)11-16(15)13-21/h4-8,11H,9-10,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGIPVFZTWMOLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC=N2)C3(C1=O)CC4=C(C3)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106261 | |
Record name | 1,3-Dihydro-5-nitro-1′-[[2-(trimethylsilyl)ethoxy]methyl]spiro[2H-indene-2,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001106261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879132-49-7 | |
Record name | 1,3-Dihydro-5-nitro-1′-[[2-(trimethylsilyl)ethoxy]methyl]spiro[2H-indene-2,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879132-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-5-nitro-1′-[[2-(trimethylsilyl)ethoxy]methyl]spiro[2H-indene-2,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001106261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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